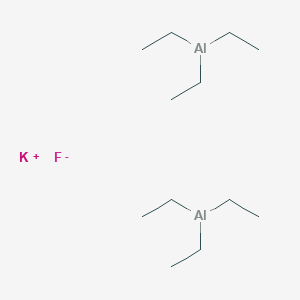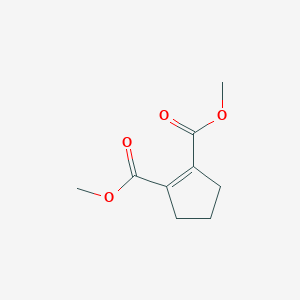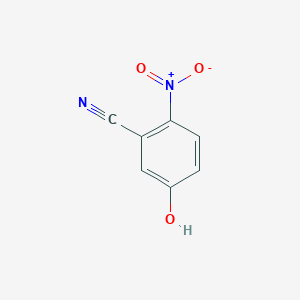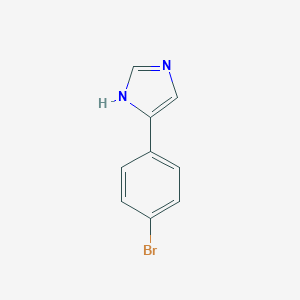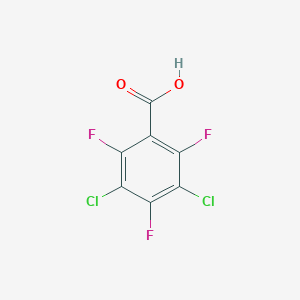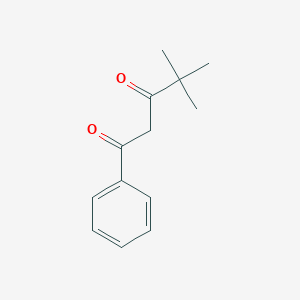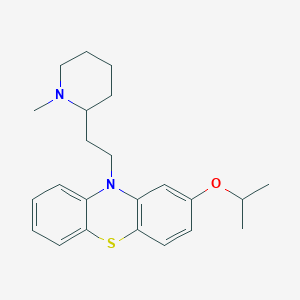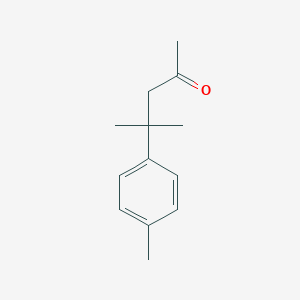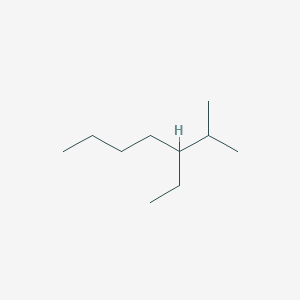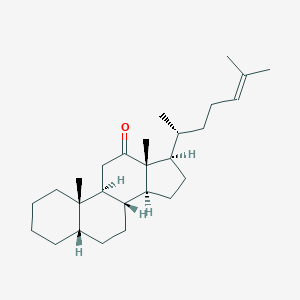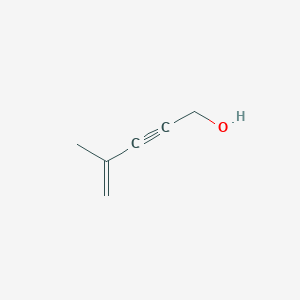
6-(4-Methoxyphenyl)-2,4-diphenylverdazyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methoxyphenyl)-2,4-diphenylverdazyl, also known as MPhPhV, is a stable free radical compound that has been widely used in scientific research. This compound is a type of verdazyl radical, which has a unique electronic structure that makes it an ideal candidate for various applications.
Mecanismo De Acción
The mechanism of action of 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl is not fully understood. However, it is known that 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl can undergo one-electron reduction to form a radical anion. This radical anion can then react with various species, such as oxygen or hydrogen peroxide, to form other radicals. These radicals can then react with other molecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
6-(4-Methoxyphenyl)-2,4-diphenylverdazyl has been shown to have various biochemical and physiological effects. For example, 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of various drugs. 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl has also been shown to have antioxidant properties and can scavenge free radicals. In addition, 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl in lab experiments is its stability. 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl is a stable free radical and can be stored for long periods of time without decomposing. In addition, 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl is relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of using 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl is its toxicity. 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl has been shown to be toxic to cells at high concentrations and can induce apoptosis.
Direcciones Futuras
There are many future directions for the use of 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl in scientific research. One possible direction is the use of 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl in the development of spintronic devices. Another possible direction is the use of 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl as a spin probe in EPR spectroscopy. In addition, 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl could be used in the development of new drugs that target cytochrome P450 enzymes or have antioxidant or anti-inflammatory properties.
Conclusion
6-(4-Methoxyphenyl)-2,4-diphenylverdazyl is a stable free radical compound that has been widely used in scientific research. It has unique properties that make it an ideal candidate for various applications, such as spintronics and EPR spectroscopy. 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While there are some limitations to using 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl in lab experiments, there are many future directions for the use of this compound in scientific research.
Métodos De Síntesis
The synthesis of 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl can be achieved through a variety of methods. One of the most common methods is the oxidation of 6-(4-methoxyphenyl)-2,4-diphenyl-1,2,3,5-tetrazine with lead (IV) acetate. This reaction produces 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl with a yield of around 70%. Other methods include the oxidation of 6-(4-methoxyphenyl)-2,4-diphenylpyridine with lead (IV) acetate or the reaction between 6-(4-methoxyphenyl)-2,4-diphenylpyridine and N-bromosuccinimide.
Aplicaciones Científicas De Investigación
6-(4-Methoxyphenyl)-2,4-diphenylverdazyl has been widely used in scientific research due to its unique properties. One of the most important applications of 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl is in the field of spintronics. 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl has a high spin density and can be used as a spin filter or spin injector in spintronic devices. It has also been used as a spin probe in electron paramagnetic resonance (EPR) spectroscopy.
Propiedades
Número CAS |
13761-37-0 |
|---|---|
Nombre del producto |
6-(4-Methoxyphenyl)-2,4-diphenylverdazyl |
Fórmula molecular |
C21H19N4O |
Peso molecular |
343.4 g/mol |
InChI |
InChI=1S/C21H19N4O/c1-26-20-14-12-17(13-15-20)21-22-24(18-8-4-2-5-9-18)16-25(23-21)19-10-6-3-7-11-19/h2-15H,16H2,1H3 |
Clave InChI |
JOQFLWQTHYMGMV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN(CN([N]2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN(CN([N]2)C3=CC=CC=C3)C4=CC=CC=C4 |
Otros números CAS |
13761-37-0 |
Sinónimos |
6-(4-methoxyphenyl)-2,4-diphenylverdazyl MPDPV |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



